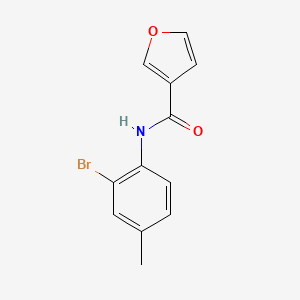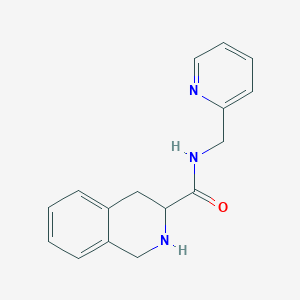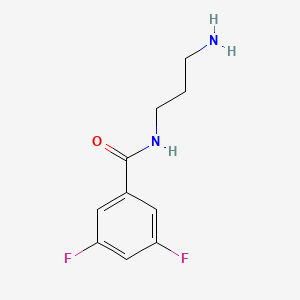
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of drugs known as oxicams, and it is available in both oral and topical formulations. Bromfenac has been extensively studied for its potential therapeutic applications in various fields of scientific research.
作用機序
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
実験室実験の利点と制限
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide can be toxic to cells at high concentrations, and it can also interfere with other cellular processes, making it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide. One area of research is the development of new formulations of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide's potential use in the treatment of various inflammatory diseases, including arthritis, gout, and osteoarthritis. Finally, there is a need for further research on the mechanisms of action of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, including its effects on cellular signaling pathways and gene expression.
合成法
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide involves the reaction of 2-bromoaniline with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and recrystallized to obtain pure N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide.
科学的研究の応用
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, gout, and osteoarthritis. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZPNANLLAXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)
![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)




